1-Keto-24-methylcalcifediol

Description

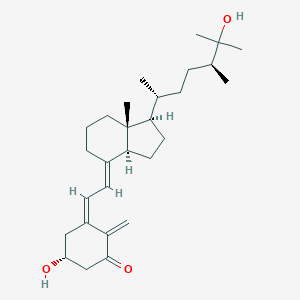

1-Keto-24-methylcalcifediol is a synthetic vitamin D analog derived from calcifediol (25-hydroxyvitamin D₃), a key intermediate in the endogenous activation pathway of vitamin D₃. Structural modifications include a keto group at position 1 and a methyl group at position 24, which are hypothesized to alter metabolic stability, receptor binding affinity, and pharmacokinetic properties compared to natural analogs. While calcifediol serves as a precursor to the active hormone calcitriol (1α,25-dihydroxyvitamin D₃), this compound may act as a prodrug or possess distinct therapeutic applications, such as prolonged activity or reduced toxicity .

Properties

CAS No. |

108387-51-5 |

|---|---|

Molecular Formula |

C28H44O3 |

Molecular Weight |

428.6 g/mol |

IUPAC Name |

(3Z,5R)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5S)-6-hydroxy-5,6-dimethylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-2-methylidenecyclohexan-1-one |

InChI |

InChI=1S/C28H44O3/c1-18(9-10-19(2)27(4,5)31)24-13-14-25-21(8-7-15-28(24,25)6)11-12-22-16-23(29)17-26(30)20(22)3/h11-12,18-19,23-25,29,31H,3,7-10,13-17H2,1-2,4-6H3/b21-11+,22-12-/t18-,19+,23-,24-,25+,28-/m1/s1 |

InChI Key |

VJDIEVNLNBFADS-CAPURZJFSA-N |

SMILES |

CC(CCC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(=O)C3=C)O)C |

Isomeric SMILES |

C[C@H](CC[C@H](C)C(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CC(=O)C3=C)O)C |

Canonical SMILES |

CC(CCC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(=O)C3=C)O)C |

Synonyms |

1-ceto-24-methyl-calcifediol 1-keto-24-methyl-25-hydroxycholecalciferol 1-keto-24-methylcalcifediol carcinomedin |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 1-keto-24-methylcalcifediol, calcifediol, and calcitriol:

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| This compound | C₂₈H₄₄O₃* | 428.65* | Not available† | 1-keto group, 24-methyl group |

| Calcifediol | C₂₇H₄₄O₂ | 400.64 | 19356-17-3 | 25-hydroxyl group |

| Calcitriol | C₂₇H₄₄O₃ | 416.64 | 32222-06-3 | 1α-hydroxyl, 25-hydroxyl groups |

*Hypothetical calculation based on structural modifications to calcifediol . †Not listed in provided evidence; compound likely under investigation.

Key Observations:

- 24-Methyl group : May enhance metabolic stability by sterically hindering cytochrome P450-mediated degradation (e.g., CYP24A1), prolonging half-life compared to calcifediol .

- Calcifediol vs. Calcitriol : The additional 1α-hydroxyl group in calcitriol confers full VDR agonist activity, whereas calcifediol requires renal hydroxylation for activation .

Pharmacological and Clinical Comparisons

| Parameter | This compound | Calcifediol | Calcitriol |

|---|---|---|---|

| VDR Binding Affinity | Hypothetically reduced* | Low (precursor) | High (active form) |

| Metabolic Pathway | Requires 1α-hydroxylation* | Requires 1α-hydroxylation | Directly active |

| Half-Life | Prolonged* | 15–30 days | 5–15 hours |

| Therapeutic Use | Investigational | Hypocalcemia, CKD‡ | Hyperparathyroidism, CKD‡ |

*Inferred from structural modifications .

‡Chronic kidney disease (CKD).

Key Findings:

- Receptor Interaction : The 1-keto group likely diminishes direct VDR activation, necessitating metabolic conversion to an active form. This contrasts with calcitriol, which binds VDR with high affinity due to its 1α-hydroxyl group .

- Half-Life : The 24-methyl group in this compound may reduce CYP24A1-mediated catabolism, extending its half-life beyond calcifediol’s 15–30 days .

- Clinical Applications: Calcitriol is used for rapid calcium regulation, whereas calcifediol serves as a long-acting precursor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.